

# Trimethoprim lactate in cocrystallization with carboxylic acids

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## Compound Focus: Trimethoprim lactate

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## Rationale and Scientific Background

Cocrystallization is a crystal engineering strategy used to enhance the physicochemical properties of Active Pharmaceutical Ingredients (APIs), such as poor aqueous solubility, without altering their chemical structure [1]. Trimethoprim is a BCS Class II antibiotic with poor aqueous solubility, making it a strong candidate for cocrystal development [2].

- **Molecular Recognition in TMP:** The TMP molecule contains two key binding sites on its diaminopyrimidine ring [3]:
  - The **N1 nitrogen and the C2-NH<sub>2</sub> amino group** is the primary site that typically interacts with carboxylic acid groups, often through charge-assisted hydrogen bonds after proton transfer, forming a salt.
  - The **N3 nitrogen and the C4-NH<sub>2</sub> amino group** acts as a secondary binding site, which can be utilized to form ternary ionic cocrystals (ICCs) with a second coformer.
- **The Case for TMP Lactate:** It is important to note that in TMP lactate, the lactate ion has already satisfied the primary binding site. Therefore, the rationale for its cocrystallization would likely focus on using the **secondary (N3/C4-NH<sub>2</sub>) binding site** to interact with additional carboxylic acids, aiming to form molecular ionic cocrystals of type  $A^-BH^+C$  (where  $BH^+$  is protonated TMP and  $A^-$  is lactate) [3].

## Key Physicochemical Parameters for Coformer Selection

Selecting appropriate carboxylic acid cofomers is crucial. The following parameters should be considered, with a summary provided in the table below.

Parameter	Consideration & Rationale	Experimental Determination
<b>pK<sub>a</sub> Difference (ΔpK<sub>a</sub>)</b>	Predicts proton transfer potential. A rule of thumb is that ΔpK <sub>a</sub> (pK <sub>a</sub> (base) - pK <sub>a</sub> (acid)) > 3 favors salt formation. For non-conjugate ICCs, this is less critical [3].	Calculated from literature pK <sub>a</sub> values.
<b>Hydrogen Bonding Propensity</b>	Cofomers should possess functional groups (e.g., -COOH, -OH) capable of forming robust heterosynthons with the secondary site of TMP [3] [2].	Computational molecular electrostatic potential (MEP) and hydrogen bonding energy calculations [3].
<b>Aqueous Solubility</b>	More soluble cofomers can improve the dissolution rate of the resulting cocrystal via a "spring and parachute" effect [1].	Standard solubility measurements.
<b>Structural Compatibility</b>	The molecular geometry of the cofomer (e.g., linear diacids like fumaric acid) can influence packing and synthon formation in the crystal lattice [3].	Crystal structure prediction (CSP) and single-crystal X-ray diffraction.

## Experimental Protocol: Solution Crystallization for ICC Screening

This protocol is adapted from methods used to form the ternary molecular ICC **Htmp<sup>+</sup>(diflunisal<sup>-</sup>)·H<sub>2</sub>fum** (fumaric acid), which is directly relevant to targeting the secondary binding site of TMP [3].

### Materials and Equipment

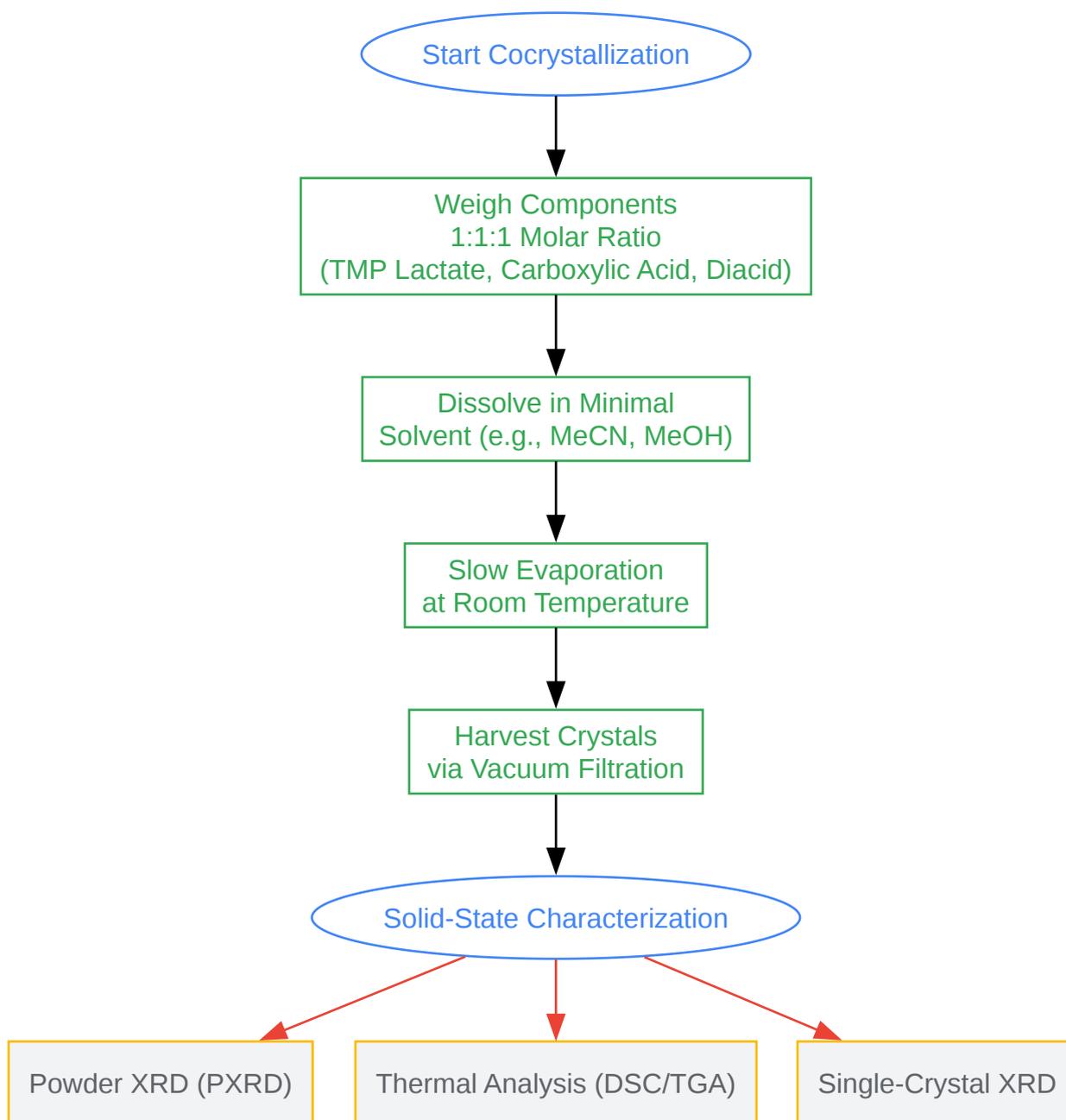
- **API: Trimethoprim lactate.**
- **Cofomers:** Carboxylic acids (e.g., fumaric acid, oxalic acid, diclofenac).
- **Solvents:** Methanol, acetonitrile, or their mixtures.

- **Equipment:** Ultrasonic bath, magnetic stirrer, vial or beaker with loose lid for slow evaporation, vacuum filtration setup, analytical balance.

## Procedure

- **Weighing:** Accurately weigh **trimethoprim lactate**, a carboxylic acid NSAID (e.g., diflunisal), and a dicarboxylic acid (e.g., fumaric acid) in a **1:1:1 molar ratio** (e.g., 0.086 mmol of each) [3].
- **Dissolution:** Transfer the mixture to a vial. Add a minimal volume of solvent (e.g., methanol or acetonitrile) to dissolve the solids. Gentle heating or sonication may be used to aid dissolution.
- **Crystallization:** Allow the solution to stand at room temperature, covered with a lid or parafilm with small holes to enable **slow solvent evaporation**.
- **Harvesting:** Once crystals form (typically within several days), collect them via vacuum filtration.
- **Drying:** Air-dry the crystals briefly at room temperature to remove residual solvent.

The workflow for this procedure is summarized in the following diagram:



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## Characterization and Analysis of Solid Forms

A multi-technique approach is essential to confirm the formation of a new solid phase and distinguish between cocrystals, salts, and simple physical mixtures [1].

Technique	Application & Information Gained
<b>Powder X-ray Diffraction (PXRD)</b>	Primary technique to confirm the formation of a new crystalline phase by comparing the pattern to those of the parent components [4].
<b>Single-Crystal X-ray Diffraction (SCXRD)</b>	The definitive technique for determining the molecular structure, stoichiometry, and hydrogen-bonding interactions (synthons) within the crystal lattice [3] [5].
<b>Differential Scanning Calorimetry (DSC)</b>	Reveals the thermal behavior (melting point, decomposition) of the new solid form. A distinct melting event suggests a new phase [2].
<b>Solubility and Dissolution Testing</b>	Evaluates the potential for bioavailability enhancement. Measurements are typically performed in aqueous buffers or biorelevant media [1] [2].

## Conclusion and Future Perspectives

The cocrystallization of trimethoprim presents a promising pathway to modify its solid-form properties. While current research provides a strong foundation with trimethoprim itself, applying these principles to **trimethoprim lactate remains an unexplored and potentially fruitful area of research**. The key challenge and opportunity lie in engineering interactions with the molecule's secondary binding site. Future work should leverage computational crystal structure prediction and advanced screening techniques to rationally design and synthesize novel TMP lactate ionic cocrystals.

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